
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” is a chemical compound. It is also known as 4`-Methoxypropiophenone . It is used in laboratory chemicals . It is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals were predicted .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using the Spartan 08 package program . The chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted .
Safety and Hazards
“1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Wirkmechanismus
Target of Action
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters .
Mode of Action
MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . MeOPP produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The biochemical pathways affected by MeOPP involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can affect the signaling pathways that these neurotransmitters are involved in .
Pharmacokinetics
The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . .
Result of Action
The molecular and cellular effects of MeOPP’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, MeOPP can increase the levels of these neurotransmitters in the synaptic cleft, potentially leading to changes in neuronal signaling .
Action Environment
The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect monoamine neurotransmitter levels could potentially interact with MeOPP and alter its effects . .
Biochemische Analyse
Cellular Effects
Piperazine derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMABXSRCNBIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

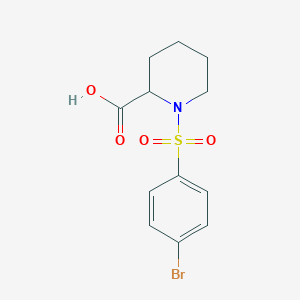

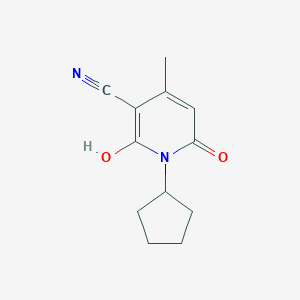
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)


![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
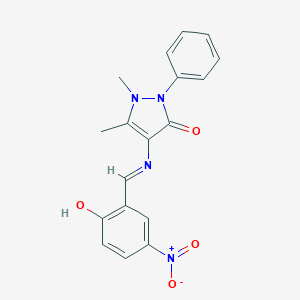
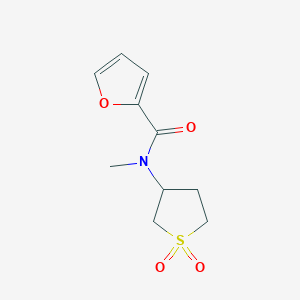

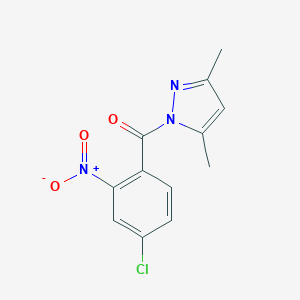
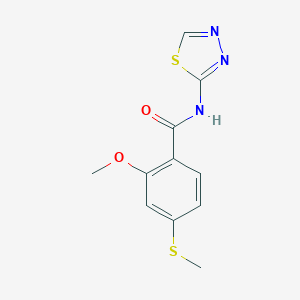
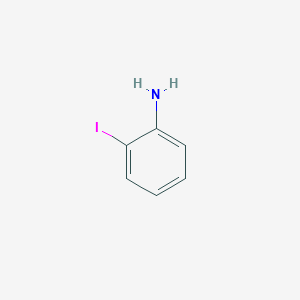
![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)